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Compound of Interest

Compound Name: MU1787

Cat. No.: B13845929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MU1787 is a potent and highly selective inhibitor of Homeodomain-Interacting Protein Kinases

(HIPK), specifically targeting HIPK1, HIPK2, and HIPK3.[1] These kinases are implicated in

various cellular processes, including signal transduction, apoptosis, and embryonic

development.[2] The selective inhibition of HIPKs by MU1787 makes it a valuable chemical

probe for studying their biological functions and a potential starting point for the development of

novel therapeutics. This document provides detailed protocols for the chemical synthesis and

purification of MU1787, based on methodologies reported in the scientific literature.

Chemical and Physical Properties of MU1787
Property Value

Molecular Formula C₁₉H₁₈N₄O

Molecular Weight 318.38 g/mol

Appearance Solid

HIPK1 IC₅₀ 285 nM

HIPK2 IC₅₀ 123 nM

HIPK3 IC₅₀ 283 nM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13845929?utm_src=pdf-interest
https://www.benchchem.com/product/b13845929?utm_src=pdf-body
https://www.frontiersin.org/journals/chemical-biology/articles/10.3389/fchbi.2025.1441138/full
https://pubmed.ncbi.nlm.nih.gov/29793420/
https://www.benchchem.com/product/b13845929?utm_src=pdf-body
https://www.benchchem.com/product/b13845929?utm_src=pdf-body
https://www.benchchem.com/product/b13845929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13845929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of MU1787
The synthesis of MU1787 is centered around the construction of a 3,5-disubstituted furo[3,2-

b]pyridine core. The key strategic steps involve sequential, chemoselective cross-coupling

reactions, specifically a Suzuki coupling followed by a Stille coupling, on a dihalogenated

furo[3,2-b]pyridine intermediate.

Synthetic Scheme

5-chloro-3-iodofuro[3,2-b]pyridine

Intermediate 1
(3-iodo-5-(pyridin-2-yl)furo[3,2-b]pyridine)

Suzuki Coupling
Pd(PPh₃)₄, K₂CO₃

DME/H₂O, 80 °C

Pyridine-2-boronic acid

Intermediate 2
(Boc-protected MU1787)

Stille Coupling
Pd(PPh₃)₄, CuI
DMF, 100 °C

1-(t-butoxycarbonyl)-4-(tributylstannyl)-1H-pyrazole

MU1787

Boc Deprotection
TFA, DCM, rt
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Caption: Synthetic workflow for MU1787.

Experimental Protocols
Materials and Reagents:
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5-chloro-3-iodofuro[3,2-b]pyridine

Pyridine-2-boronic acid

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Potassium carbonate (K₂CO₃)

1,2-Dimethoxyethane (DME)

Water (deionized)

1-(tert-butoxycarbonyl)-4-(tributylstannyl)-1H-pyrazole

Copper(I) iodide (CuI)

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Protocol 1: Synthesis of 3-iodo-5-(pyridin-2-yl)furo[3,2-b]pyridine (Intermediate 1) via Suzuki

Coupling

To a reaction flask, add 5-chloro-3-iodofuro[3,2-b]pyridine (1.0 eq), pyridine-2-boronic acid

(1.2 eq), and potassium carbonate (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add a degassed mixture of DME and water (4:1 v/v).

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of

hexanes and ethyl acetate) to afford Intermediate 1.

Protocol 2: Synthesis of tert-butyl 4-(5-(pyridin-2-yl)furo[3,2-b]pyridin-3-yl)-1H-pyrazole-1-

carboxylate (Boc-protected MU1787 - Intermediate 2) via Stille Coupling

To a reaction flask, add Intermediate 1 (1.0 eq), 1-(tert-butoxycarbonyl)-4-

(tributylstannyl)-1H-pyrazole (1.5 eq), and copper(I) iodide (0.2 eq).

Evacuate and backfill the flask with an inert gas.

Add anhydrous DMF.

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by silica gel column chromatography to yield Intermediate 2.

Protocol 3: Synthesis of MU1787 via Boc Deprotection

Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium

bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude

MU1787.

Purification of MU1787
The final purification of MU1787 is critical to ensure high purity for biological assays. A

combination of column chromatography and recrystallization is recommended.

Protocol 4: Purification of MU1787

Column Chromatography:

Prepare a silica gel column.

Dissolve the crude MU1787 in a minimal amount of DCM.

Load the solution onto the column.

Elute the compound using a suitable solvent system (e.g., a gradient of ethyl acetate in

hexanes or dichloromethane/methanol).

Collect fractions and analyze by TLC to identify those containing the pure product.

Combine the pure fractions and concentrate under reduced pressure.
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Recrystallization:

Dissolve the purified MU1787 from the chromatography step in a minimal amount of a hot

solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a

mixture such as ethyl acetate/hexanes).

Allow the solution to cool slowly to room temperature to induce crystallization.

Further cool the mixture in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the purified crystals under vacuum.

Mechanism of Action: HIPK Inhibition
MU1787 exerts its biological effects by inhibiting the kinase activity of HIPK1, HIPK2, and

HIPK3. These kinases are key regulators of several important signaling pathways. The

inhibition of HIPKs by MU1787 can lead to downstream effects on gene expression, cell

proliferation, and apoptosis.
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Caption: HIPK signaling pathways inhibited by MU1787.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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